ZINC;dihydroxide
Overview
Description
Synthesis Analysis
The synthesis of zinc dihydroxide and its conversion to zinc oxide can occur through several processes, including thermal decomposition. One notable method involves the thermal decomposition of zinc hydroxide chloride monohydrate to crystalline ZnO, highlighting the significance of controlling atmospheric moisture during production to optimize efficiency (Moezzi, Cortie, & McDonagh, 2016).
Molecular Structure Analysis
Anhydrous zinc hydroxide sulfates serve as precursors for creating pigments and ZnO nanomaterials. Their crystal structure, determined through techniques like high-resolution laboratory X-ray powder diffraction, reveals the presence of brucite-type Zn(OH)2 layers, with zinc ions coordinated in a unique layered structure (Germann, Dinnebier, Liu, Dong, & Li, 2016).
Chemical Reactions and Properties
The transformation of zinc hydroxide sulfate to zinc oxide demonstrates discrete steps involving dehydration and decomposition, revealing insights into the thermal behavior of zinc compounds and their conversion into ZnO under specific conditions (Moezzi, Cortie, & McDonagh, 2013).
Physical Properties Analysis
The synthesis and characterization of zinc hydroxide dihydrate through hydrothermal conversion unveil its role as a precursor for ZnO nanostructures. This process, along with the detailed analysis of its crystal structure and decomposition, provides valuable data for applications requiring specific ZnO morphologies (Gordeeva, Hsu, Jenei, Carvalho, Simak, Andersson, & Häussermann, 2020).
Chemical Properties Analysis
Investigations into the reactivity of zinc hydroxide acetate dihydrate in different environments, such as ethanol, provide insights into the dehydration processes and the formation of zinc oxide and anhydrous zinc acetate. This highlights the influence of synthesis conditions on the chemical properties of zinc compounds (Moezzi, Cortie, Shimmon, & McDonagh, 2013).
Scientific Research Applications
Hydrogen Sulfide Removal : Zinc oxide, a derivative of zinc hydroxide, is effective in removing hydrogen sulfide from gases like reformer feeds, synthesis gas, and natural gas. This process involves different reaction regimes influenced by factors such as crystallite size, morphology, and doping (Davidson, Lawrie, & Sohail, 1995).
Catalysis in Chemical Reactions : Zinc oxide catalyzes the dehydrogenation of primary alcohols into carboxylic acids and hydrogen gas. This process has potential applications in hydrogen and acetic acid production (Monda & Madsen, 2018).
Biomedical Applications : Zinc oxide nanoparticles exhibit biocompatibility, low toxicity, and economic viability, making them suitable for anticancer, antibacterial, antidiabetic treatments, and bioimaging (Jiang, Pi, & Cai, 2018). They also demonstrate promising anticancer and antimicrobial properties, with potential as drug carriers for reducing toxicity and off-target effects (Mishra et al., 2017).
Catalysis in Methanol Synthesis : ZnO nanoparticles are explored for their potential in catalytic synthesis of methanol and water gas shift reactions due to their unique surface chemistry (Strunk et al., 2009).
Optoelectronic Applications : Zinc oxide nanoparticles synthesized via pulsed laser ablation in aqueous media are promising for optoelectronic devices and light-emitting diodes (Singh & Gopal, 2008).
Environmental Impact and Toxicity : While ZnO nanoparticles offer numerous benefits, concerns regarding their environmental impact and potential cytotoxic and genotoxic effects on human cells require further research (Król et al., 2017).
Zinc Metabolism in Liver Dysfunction : Zinc metabolism plays a crucial role in liver function, particularly in the activity of enzymes like alcohol dehydrogenase and glutamic dehydrogenase (Vallee et al., 1958).
Synthesis and Structural Studies : Research into the synthesis and structural properties of zinc hydroxide and its derivatives is ongoing, with studies exploring various methods and the resultant properties of zinc oxide nanostructures (Moezzi, Cortie, & McDonagh, 2016).
Safety And Hazards
Future Directions
Research on zinc and its compounds, including zinc hydroxide, is ongoing. Future research directions include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . There is also interest in the potential role of zinc in the pathophysiology and treatment of affective disorders .
properties
IUPAC Name |
zinc;dihydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Zn/h2*1H2;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZADUVQMDAIAO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC;dihydroxide | |
CAS RN |
20427-58-1 | |
Record name | Zinc hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20427-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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